Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C17H23NO3 It is a piperidine derivative, characterized by the presence of an ethyl ester group at the 4-position and a phenylpropanoyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced through an acylation reaction using phenylpropanoyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring using ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanoyl group may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-piperidinecarboxylate: Lacks the phenylpropanoyl group, resulting in different chemical properties and applications.
1-Benzylpiperidine-4-carboxylate: Contains a benzyl group instead of a phenylpropanoyl group, leading to variations in biological activity and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWKHNYMWXFXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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